3-PHENYL-3-METHYLTHIOANILINE 3-PHENYL-3-METHYLTHIOANILINE
Brand Name: Vulcanchem
CAS No.: 151386-72-0
VCID: VC0125504
InChI:
SMILES:
Molecular Formula: C13H13NS
Molecular Weight: 215.31402

3-PHENYL-3-METHYLTHIOANILINE

CAS No.: 151386-72-0

Cat. No.: VC0125504

Molecular Formula: C13H13NS

Molecular Weight: 215.31402

* For research use only. Not for human or veterinary use.

3-PHENYL-3-METHYLTHIOANILINE - 151386-72-0

Specification

CAS No. 151386-72-0
Molecular Formula C13H13NS
Molecular Weight 215.31402

Introduction

Chemical Identity and Physical Properties

Basic Identification

The compound 3-phenyl-3-methylthioaniline has been documented with several key identifiers in chemical databases and literature:

ParameterValue
CAS Number151386-72-0
Molecular FormulaC₁₃H₁₃NS
Molecular Weight215.31400 g/mol
Density1.16 g/cm³
Exact Mass215.07700
PSA (Polar Surface Area)51.32000 Ų
LogP4.14230

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in chemical literature:

  • 3-[(Phenylthio)methyl]aniline

  • 3-[(Phenylmercapto)-methyl]-benzenamine

  • N1-phenyl-3-methylthioaniline

  • 3-(Phenylmethylthio)aniline

  • Benzenamine,3-[(phenylthio)methyl]

Structural Analysis

The molecular structure of 3-phenyl-3-methylthioaniline consists of an aniline core with specific functional group attachments. Based on the molecular formula C₁₃H₁₃NS and the nomenclature provided in the literature, there appears to be some ambiguity in the exact structural arrangement. The most consistent interpretation suggests it is either:

  • 3-(methylthio)-N-phenylaniline: A structure where a phenyl group is attached to the nitrogen of aniline, with a methylthio group at position 3 of the aniline ring

  • 3-[(phenylthio)methyl]aniline: A structure where a phenylthiomethyl group is attached at position 3 of the aniline ring

The molecular formula C₁₃H₁₃NS is consistent with both these structures, though available literature suggests the latter is more likely the correct representation .

Synthesis Methods and Chemical Reactivity

Reaction Conditions and Catalysts

The synthetic procedure documented in the literature employs:

  • Nickel(II) bromide trihydrate as catalyst

  • N,N-dimethyl-cyclohexanamine as base

  • Eosin Y as photocatalyst

  • Solvent system: 1,2-dimethoxyethane and N,N-dimethyl-formamide

  • Reaction temperature: 50°C

  • Reaction time: 12 hours

  • Inert atmosphere conditions

This synthetic approach represents a transition metal-catalyzed coupling reaction, which is a common methodology for creating carbon-nitrogen bonds in organic synthesis.

Related Compounds and Comparative Properties

For contextual understanding, it's useful to examine related compounds with similar structural features:

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical StateBoiling Point
3-(Methylthio)aniline1783-81-9C₇H₉NS139.22Colorless to light yellow liquid163-165°C (160mm Hg)
3-Phenyl-3-methylthioaniline151386-72-0C₁₃H₁₃NS215.31Not specifiedNot specified

The simpler 3-(methylthio)aniline is a known pharmaceutical intermediate with documented physical properties and is likely a precursor in the synthesis of the target compound .

Applications and Chemical Significance

Pharmaceutical Applications

Compounds containing methylthiophenyl moieties have demonstrated significant pharmacological activity in various applications. For instance, N-(methylthiophenyl)picolinamide derivatives have shown biological activity relevant to pharmaceutical research .

The structural features of 3-phenyl-3-methylthioaniline suggest it may serve as an intermediate in pharmaceutical synthesis. The 3-methylthio group has been reported to enhance affinity in certain pharmaceutical applications compared to methoxy analogues, with studies showing a 2.8-fold enhancement in some cases .

Structure-Property Relationships

The reported LogP value of 4.14230 indicates that 3-phenyl-3-methylthioaniline is highly lipophilic, which impacts its solubility profile and potentially its bioavailability in pharmaceutical applications. The polar surface area (PSA) of 51.32000 Ų provides insight into the compound's ability to permeate cell membranes, which is an important consideration in drug development.

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